5-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide
CAS No.: 946210-51-1
Cat. No.: VC4221626
Molecular Formula: C18H22N2O3S2
Molecular Weight: 378.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946210-51-1 |
|---|---|
| Molecular Formula | C18H22N2O3S2 |
| Molecular Weight | 378.51 |
| IUPAC Name | 5-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C18H22N2O3S2/c1-12(2)18(21)20-10-4-5-14-11-15(7-8-16(14)20)19-25(22,23)17-9-6-13(3)24-17/h6-9,11-12,19H,4-5,10H2,1-3H3 |
| Standard InChI Key | VODFODZHYMZWLF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the quinoline and thiophene rings, followed by the introduction of the sulfonamide group. The specific synthesis route for 5-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide would likely involve acylation of the tetrahydroquinoline ring with 2-methylpropanoyl chloride, followed by coupling with thiophene-2-sulfonamide.
Potential Applications
Compounds with similar structures are often explored for their pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities. Sulfonamides are known for their use in antibiotics, while quinoline derivatives have been studied for various biological activities.
Data Table: Comparison with Similar Compounds
Research Findings and Challenges
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